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molecular formula C11H15N B1219470 1-Benzylpyrrolidine CAS No. 29897-82-3

1-Benzylpyrrolidine

Cat. No. B1219470
M. Wt: 161.24 g/mol
InChI Key: CWEGCQIIDCZZED-UHFFFAOYSA-N
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Patent
US05286878

Procedure details

Titanocene dichloride (0.28 g, 1.1 mmol) was dissolved in (15 mL) of tetrahydrofuran in a nitrogen atmosphere, and the reaction mixture was cooled to -78° C., and 2.4 mL of a 1.6M solution of n-butyl lithium in hexane was added. The reaction mixture was stirred for 15 min and then 4.5 mL diphenylsilane (24 mmol) was added. After warming the reaction mixture to room temperature, 1.8 g of N-benzylpyrrolidinone (11 mmol) was added to the black solution, which began bubbling and became warm (i.e., about 30° C.) after 1-2 min. The reaction mixture was stirred overnight at room temperature and then heated to 55° C. for 1 hour. The solution was then poured into 50 mL of ethyl ether and extracted with 1 M HCl (3×50 mL). The aqueous layer was washed with ether (2×25 mL) and then neutralized with a 5 M NaOH solution so that the aqueous layer was basic to pH paper. The product was extracted into ether (3×50 mL) and the emulsion that formed was also extracted with ether (50 mL). The combined ether extracts were dried over MgSO4, filtered, and concentrated in vacuo. N-benzylpyrrolidine was isolated as a yellow oil (1.58 g of 95% pure material, 84% yield).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0.28 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C1([SiH2]C2C=CC=CC=2)C=CC=CC=1.[CH2:19]([N:26]1[CH2:30][CH2:29][CH2:28][C:27]1=O)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O1CCCC1.CCCCCC.[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]>[CH2:19]([N:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:5.6.7.8.9|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH2]C1=CC=CC=C1
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCC1)=O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.28 g
Type
catalyst
Smiles
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
began bubbling
TEMPERATURE
Type
TEMPERATURE
Details
became warm (i.e., about 30° C.) after 1-2 min
Duration
1.5 (± 0.5) min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 55° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The solution was then poured into 50 mL of ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 M HCl (3×50 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ether (2×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (3×50 mL)
CUSTOM
Type
CUSTOM
Details
the emulsion that formed
EXTRACTION
Type
EXTRACTION
Details
was also extracted with ether (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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